molecular formula C20H15N3O5 B12481826 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B12481826
M. Wt: 377.3 g/mol
InChI Key: UIQRZGLZDWPCJR-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzoxazole ring fused with a nitrofuran moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the nitrofuran and carboxamide groups.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used for the reduction of nitro groups.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include amine derivatives, halogenated benzoxazoles, and various substituted benzoxazole compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can be compared with other benzoxazole derivatives:

The uniqueness of this compound lies in its combination of a benzoxazole ring with a nitrofuran moiety, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O5/c1-2-12-6-7-16-15(10-12)22-20(28-16)13-4-3-5-14(11-13)21-19(24)17-8-9-18(27-17)23(25)26/h3-11H,2H2,1H3,(H,21,24)

InChI Key

UIQRZGLZDWPCJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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